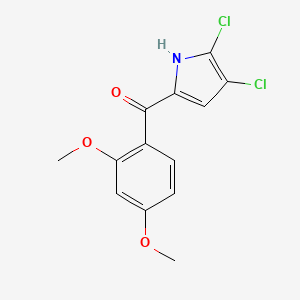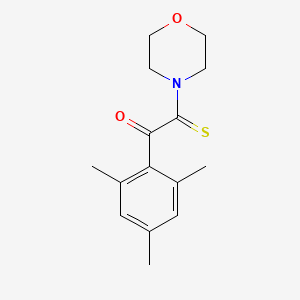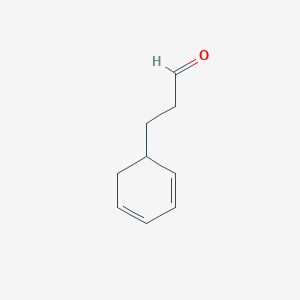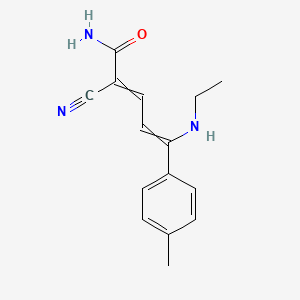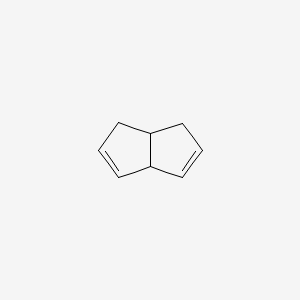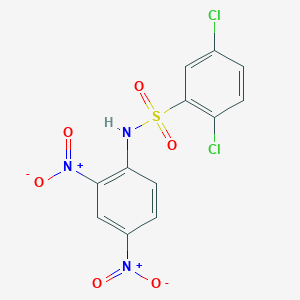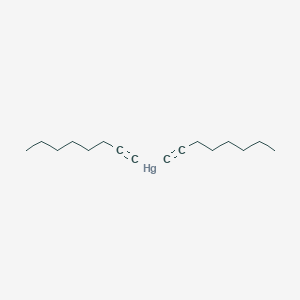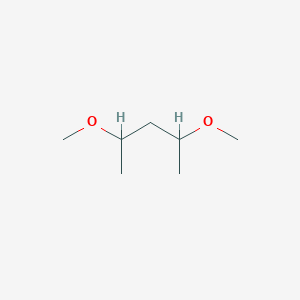
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a bromobutyl group, an oxocyclopentane ring, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the bromobutyl group, which can be achieved through the bromination of butanol. This intermediate is then reacted with cyclopentanone to form the oxocyclopentane ring. Finally, the ethyl ester group is introduced through esterification with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxo group in the cyclopentane ring can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxocyclopentane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. The ethyl ester group can undergo hydrolysis to release active metabolites that further modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-bromobutyrate: Similar in structure but lacks the oxocyclopentane ring.
Cyclopentanone: Contains the oxocyclopentane ring but lacks the bromobutyl and ethyl ester groups.
Ethyl 2-oxocyclopentanecarboxylate: Similar but lacks the bromobutyl group.
Uniqueness
The presence of the bromobutyl group allows for further functionalization, while the oxocyclopentane ring and ethyl ester group contribute to its stability and reactivity .
Eigenschaften
CAS-Nummer |
50418-60-5 |
|---|---|
Molekularformel |
C12H19BrO3 |
Molekulargewicht |
291.18 g/mol |
IUPAC-Name |
ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H19BrO3/c1-2-16-11(15)12(7-3-4-9-13)8-5-6-10(12)14/h2-9H2,1H3 |
InChI-Schlüssel |
GEOUQUWGSPHPGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCC1=O)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


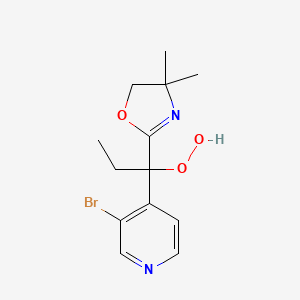
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)

